((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium
Overview
Description
((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium is a chiral palladium complex widely used in asymmetric catalysis. This compound is known for its ability to facilitate various chemical transformations with high enantioselectivity, making it a valuable tool in the synthesis of chiral molecules.
Mechanism of Action
Target of Action
The primary target of ((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium, also known as [®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) chloride, is the aryl halide . This compound acts as a catalyst in the cross-coupling reactions of aryl halides .
Mode of Action
This compound interacts with its targets through a process known as cross-coupling . It facilitates the coupling of the derived arylboronic esters with aryl halides, leading to the formation of biaryls . It is also used in the synthesis of lactams by CO insertion and medium-ring aryl ethers by intramolecular coupling of an aryl halide with an alcohol .
Biochemical Pathways
The affected biochemical pathway is the cross-coupling reaction . This reaction is a common method for the formation of carbon-carbon bonds, and it is widely used in the synthesis of various organic compounds . The downstream effects include the formation of biaryls, lactams, and medium-ring aryl ethers .
Result of Action
The result of the compound’s action is the formation of new organic compounds through the cross-coupling of aryl halides . This includes the synthesis of biaryls, lactams, and medium-ring aryl ethers .
Biochemical Analysis
Biochemical Properties
((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium interacts with various enzymes and proteins to facilitate biochemical reactions . It is particularly effective in cross-coupling reactions of sec-alkyl and n-alkyl Grignard reagents . The nature of these interactions is primarily catalytic, with the compound serving to accelerate the reaction rate without being consumed in the process .
Cellular Effects
The effects of ((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium on cellular processes are largely related to its role as a catalyst. By facilitating specific biochemical reactions, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, ((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . Its role in Suzuki coupling of aryl boronic esters with [11C]methyl iodide to form functionalized [11C]toluene derivatives is a notable example .
Metabolic Pathways
((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium is involved in various metabolic pathways due to its role as a catalyst
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium typically involves the reaction of (S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl with palladium chloride. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete formation of the complex.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as oxygen or peroxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or hydrides.
Substitution: The complex can undergo substitution reactions where ligands are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Oxygen, peroxides
Reducing agents: Hydrogen gas, sodium borohydride
Nucleophiles: Halides, amines, phosphines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized palladium species, while substitution reactions can produce various palladium complexes with different ligands.
Scientific Research Applications
((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium has numerous applications in scientific research:
Chemistry: It is extensively used in asymmetric catalysis to synthesize chiral molecules, which are important in pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mimetics and the development of bioinorganic models.
Medicine: It plays a role in the synthesis of chiral drugs and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and materials with specific chiral properties.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another widely used ligand in palladium catalysis, known for its versatility and stability.
1,2-Bis(diphenylphosphino)ethane (dppe): A common bidentate ligand used in coordination chemistry and catalysis.
Tetrakis(triphenylphosphine)palladium(0): A palladium complex used in various coupling reactions.
Uniqueness
((S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)dichloropalladium is unique due to its chiral nature, which imparts high enantioselectivity in catalytic reactions. This distinguishes it from other similar compounds that may not provide the same level of stereocontrol in asymmetric synthesis.
Properties
IUPAC Name |
dichloropalladium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2.2ClH.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHAUMFISVWIRX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Pd]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32Cl2P2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115826-95-4, 127593-28-6 | |
Record name | [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bis(Diphenylphosphino)-1,1'-Binaphthyl) Palladium (II) Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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